Homopiperazine
Overview
Description
Homopiperazine Description
Homopiperazine is a versatile chemical compound that has been the subject of various studies due to its potential applications in medicinal chemistry and material science. It serves as a building block for the synthesis of numerous compounds, including pharmaceuticals and catalysts. The research on homopiperazine derivatives has demonstrated their significance in enhancing the binding to N-methyl-D-aspartate (NMDA) receptors, acting as dipeptidyl peptidase IV inhibitors, and forming coordination complexes with metals .
Synthesis Analysis
The synthesis of homopiperazine derivatives has been explored in several studies. For instance, mesoporous silica nanoparticles functionalized with homopiperazine sulfamic acid have been synthesized and used as a catalyst for the one-pot synthesis of 1-amidoalkyl-2-naphthols . Additionally, N,N'-substituted homopiperazine derivatives have been synthesized to interact with polyamine modulatory sites on NMDA receptors . The synthesis of a histamine H(3) receptor antagonist also involved the desymmetrization of homopiperazine . These studies highlight the diverse synthetic routes and applications of homopiperazine derivatives in chemical synthesis.
Molecular Structure Analysis
The molecular structure of homopiperazine and its derivatives has been characterized using various techniques such as X-ray diffraction, infrared spectroscopy, and nuclear magnetic resonance. For example, the crystal structure of a platinum complex with homopiperazine revealed a slightly distorted square planar geometry . Another study reported the synthesis of a new coordination polymer of homopiperazine with cadmium, which displayed an organic-inorganic hybrid structure . These analyses provide insights into the molecular geometry and bonding patterns of homopiperazine complexes.
Chemical Reactions Analysis
Homopiperazine participates in a range of chemical reactions, forming complexes with different metals and acting as a ligand. The preparation and coordination chemistry of phosphorus(III) derivatives of homopiperazine have been reported, demonstrating its ability to form bidentate phosphines and complexes with metals such as molybdenum, palladium, platinum, and ruthenium . Additionally, homopiperazine has been used to synthesize cisplatin analogs with antitumor activity . These studies illustrate the reactivity of homopiperazine and its potential in creating new therapeutic agents.
Physical and Chemical Properties Analysis
The physical and chemical properties of homopiperazine derivatives have been extensively studied. For instance, the antitumor activity of new cisplatin analogs with homopiperazine was evaluated, and their crystal structure was determined . The physicochemical features of a new coordination polymer homopiperazine-1,4-diium tetrachlorocadmate(II) were characterized, including its optical and photoluminescence properties . Moreover, the discovery and optimization of homopiperazine derivatives as CCR2b receptor inhibitors involved an analysis of their binding affinity and structure-activity relationships . These studies contribute to our understanding of the properties of homopiperazine derivatives and their potential applications in drug design and material science.
Scientific Research Applications
1. Drug Design and Bioactive Compounds
Homopiperazine is a notable heterocycle in drug design. It's used as a scaffold and terminal element, and for enhancing aqueous solubility of molecules. Homopiperazine has been a part of the optimization process in drug candidates to refine potency, selectivity, and developability. It's involved in the design and evaluation of bioisosteres that can offer advantages in drug design, although its use in agrochemicals is relatively low (Meanwell & Loiseleur, 2022).
2. Inhibitory Action in Corrosion
Homopiperazine has been studied for its effect on the corrosion of pure iron in both deaerated and aerated solutions. Its adsorption on the iron surface follows a specific isotherm, indicating its potential use in corrosion inhibition (Granese, 1988).
3. Mosquito Control Systems
In research for mosquito control, homopiperazine showed significant potential. It was tested for its ability to inhibit mosquito host-seeking behavior, showing up to 95% reduction in trap catches. This suggests its viability in mosquito repellent formulations (Obermayr et al., 2012).
4. Antitubercular Activity
Homopiperazine has been identified as a prospective scaffold with antitubercular activity. It showed potent antimicrobial activity against Mycobacterium tuberculosis in vitro and in experimental animals in vivo (Bogatcheva et al., 2006).
5. Synthesis and Characterization in Chemistry
Studies on homopiperazine have included its synthesis and characterization, looking at its interaction with various compounds and its structural properties. This research aids in understanding its potential applications in various fields, including medicinal chemistry (Pringle, 2008; Feng, 2013).
6. Reactivity with Endogenous Compounds
Research has also explored how homopiperazine reacts with endogenous compounds like formaldehyde, forming novel products detected in rat urine and blood. This highlights its potential reactive nature in biological systems (Martin et al., 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1,4-diazepane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2/c1-2-6-4-5-7-3-1/h6-7H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUYSHZXSKYCSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060130 | |
Record name | 1H-1,4-Diazepine, hexahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1060130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Homopiperazine | |
CAS RN |
505-66-8 | |
Record name | Homopiperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=505-66-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexahydro-1,4-diazepine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505668 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-1,4-Diazepine, hexahydro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-1,4-Diazepine, hexahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1060130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Perhydro-1,4-diazepine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.288 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HEXAHYDRO-1,4-DIAZEPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95CL167W8T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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